![molecular formula C10H9N3O2 B2870281 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1369510-36-0](/img/structure/B2870281.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring, such as this one, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , and as inhibitors of the HIV-1 capsid .
Mode of Action
It’s known that the 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds that affect various biochemical pathways, including those involved in bacterial resistance and HIV-1 capsid function .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation , suggests that the compound may have good metabolic stability, potentially impacting its bioavailability.
Result of Action
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, including antimicrobial activity against methicillin-resistant staphylococcus aureus and vancomycin-resistant enterococci , and antiviral activity against HIV-1 .
Action Environment
The compound’s resistance to metabolic degradation suggests that it may be stable under various physiological conditions.
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
In vitro cytotoxic evaluation of similar compounds has indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
Similar compounds have shown inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have shown that they can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Metabolic Pathways
The 1,2,3-triazole ring is resistant to metabolic degradation .
Transport and Distribution
Similar compounds have shown that they can be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have shown that they can be localized in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high yield and selectivity. The reaction involves the following steps :
- Preparation of the azide precursor.
- Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
- Formation of the 1,2,3-triazole ring.
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Industry: Utilized in the production of polymers, coatings, and other materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that have diverse applications in chemistry and medicine
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is unique due to its combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(triazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHYANXMBKVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
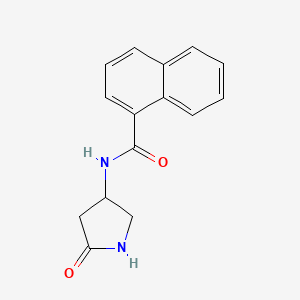
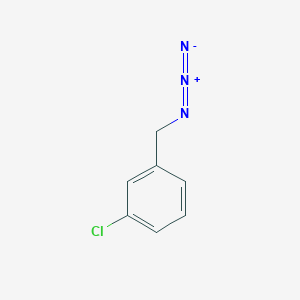
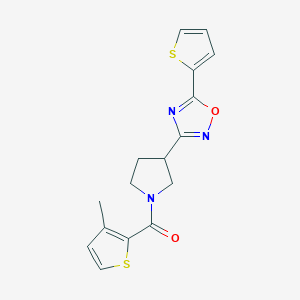
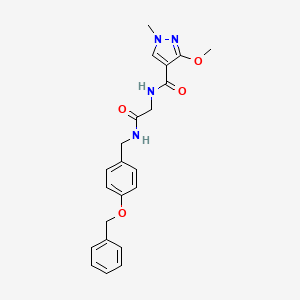
![4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2870204.png)
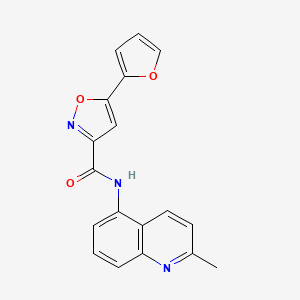
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2870213.png)

![2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2870215.png)
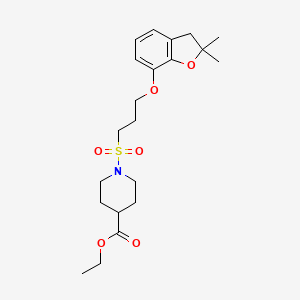
![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)


